molecular formula C19H16N6O2 B2415973 N-(2-(quinolin-8-yloxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207003-66-4

N-(2-(quinolin-8-yloxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2415973
CAS RN: 1207003-66-4
M. Wt: 360.377
InChI Key: OHUCFGOJGKGGDR-UHFFFAOYSA-N
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Description

N-(2-(quinolin-8-yloxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide, also known as QTB, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. QTB has been shown to possess various biochemical and physiological effects, making it a promising candidate for use in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives has been reported, demonstrating a methodological approach to creating nickel complexes with potential applications in ethylene oligomerization. These complexes show good to high activities, indicating the compound's versatility in catalysis and material science applications (Wang, Shen, & Sun, 2009).

Antimicrobial Activities

  • New ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives synthesized from tetrazolo[1,5-a]quinoline derivatives have shown significant antimicrobial activity. This suggests the compound's potential in developing new antimicrobial agents with effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi (Kategaonkar et al., 2010).

Pharmacological Evaluation

  • Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. The study highlights the pharmacophoric design and synthesis of these compounds, contributing to the understanding of their role in modulating serotonin receptors and potential applications in treating disorders related to serotonin dysregulation (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Optical Characterizations

  • The design, fabrication, and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications have been explored. This study synthesizes a novel compound and investigates its optical properties, proving the utility of such compounds in the development of organic photodiodes and highlighting their potential in electronic and optoelectronic devices (Elkanzi et al., 2020).

properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c26-19(15-5-1-7-16(12-15)25-13-22-23-24-25)21-10-11-27-17-8-2-4-14-6-3-9-20-18(14)17/h1-9,12-13H,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCFGOJGKGGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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